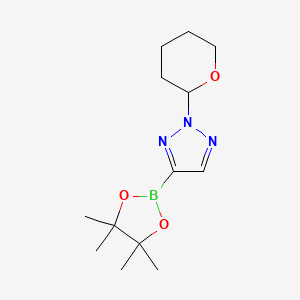

3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid” is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of this compound involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . This affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Molecular Structure Analysis

The molecular structure of “3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid” can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The experimentally analyzed spectral results can be carefully compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis

The chemical reactions of this compound involve the hydration of carbon–carbon double bonds in the side chain and furane ring . This occurs in addition to the hydrophenylation described above for other reaction systems and confirmed by the presence of the tropylium ion [C7H7]+ signal at m/z 91.0565 .Safety and Hazards

The safety data sheet for a similar compound, “3-(2-Furyl)acrylic acid”, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Direcciones Futuras

The future directions for “3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid” could involve further exploration of its synthesis, analysis of its properties, and investigation of its potential applications. As biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) are considered platform chemicals , there is potential for the development of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others from these compounds.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid involves the condensation of furan-2-carboxylic acid with ethyl oxalyl chloride followed by cyclization with hydroxylamine hydrochloride.", "Starting Materials": [ "Furan-2-carboxylic acid", "Ethyl oxalyl chloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-yl chloride.", "Step 2: Furan-2-yl chloride is then reacted with ethyl oxalyl chloride in the presence of triethylamine to form ethyl 2-(furan-2-yl)-2-oxoacetate.", "Step 3: Ethyl 2-(furan-2-yl)-2-oxoacetate is then treated with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid.", "Step 4: The product is then extracted with diethyl ether and washed with water to obtain the final compound." ] } | |

Número CAS |

901927-31-9 |

Nombre del producto |

3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid |

Fórmula molecular |

C8H5NO4 |

Peso molecular |

179.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.